2-(Propylthio)aniline
Overview
Description
2-(Propylthio)aniline is a chemical compound that is structurally related to aniline derivatives, where a propylthio group is attached to the aniline moiety. While the provided papers do not directly discuss 2-(Propylthio)aniline, they do provide insights into the chemistry of related compounds, such as 2-(methylthio)aniline and 2-(pyridyl)anilines, which can help infer the properties and reactivity of 2-(Propylthio)aniline .
Synthesis Analysis
The synthesis of related aniline derivatives often involves cross-coupling reactions, as seen in the synthesis of 2-(pyridyl)anilines using such methods . Additionally, the synthesis of complex molecules like 2-acylbenzothiazoles from aromatic ketones and anilines through a self-sequence reaction network indicates the versatility of aniline derivatives in constructing complex structures . These methods could potentially be adapted for the synthesis of 2-(Propylthio)aniline by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds similar to 2-(Propylthio)aniline, such as 2-(methylthio)aniline, has been studied using single crystal X-ray diffraction, revealing a nearly square-planar geometry around the palladium center in a palladium complex . This suggests that 2-(Propylthio)aniline could also form stable complexes with transition metals, which could be useful in catalysis.
Chemical Reactions Analysis
Aniline derivatives are known to participate in various chemical reactions. For instance, 2-(methylthio)aniline has been used as a ligand in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions . Similarly, 2-(2-propynyl)aniline has been involved in palladium-catalyzed heteroannulations to form indoles . These examples demonstrate the reactivity of aniline derivatives in carbon-carbon bond-forming reactions, which could be relevant for 2-(Propylthio)aniline as well.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(Propylthio)aniline can be inferred from related compounds. For example, the stability of a palladium complex with 2-(methylthio)aniline suggests that 2-(Propylthio)aniline could also form stable complexes with potential applications in catalysis . The reaction mechanism study of 2-propynyl-aniline with propyne catalyzed by AuCl3 indicates that aniline derivatives can undergo complex reaction pathways with high activation energies, leading to the formation of indole derivatives . This information can be used to predict the reactivity and stability of 2-(Propylthio)aniline under various conditions.
Scientific Research Applications
Catalytic Applications
2-(Propylthio)aniline and related compounds have been studied for their catalytic properties. For example, 2-(Methylthio)aniline, a closely related compound, forms a complex with palladium(II) that acts as an efficient catalyst for Suzuki-Miyaura C-C coupling in water, demonstrating high efficiency under mild conditions with a turnover number (TON) value up to 93,000 (Rao et al., 2014).
Corrosion Inhibition
Derivatives of 2-(Propylthio)aniline, such as 2-(Phenylthio)aniline (2-PTA), have been investigated for their role in corrosion inhibition. For instance, 2-PTA has shown effective inhibition of low carbon steel corrosion in hydrochloric acid solutions, indicating its potential as a corrosion inhibitor (Farsak et al., 2015).
Structural and Vibrational Analysis
2-(Benzylthio)-N-{pyridinylmethylidene}aniline, a compound similar to 2-(Propylthio)aniline, has been synthesized and characterized, providing insights into the structure and vibrational spectra of such compounds. Density Functional Theory (DFT) and experimental studies aid in understanding the molecular structure and properties of these compounds (Acosta-Ramírez et al., 2013).
Microwave-Assisted Reduction of Nitroarenes
Compounds like aminothiophenol, related to 2-(Propylthio)aniline, have been used for the microwave-assisted reduction of nitroarenes to anilines. This process is significant in medicinal chemistry for producing anilines, important intermediates, under mild and neutral conditions (Peyrot et al., 2017).
Radical Scavenger Properties
The radical scavenger properties of some 1,2-dithiol compounds in the electropolymerization of aniline have been studied. This research provides valuable insights into the kinetics of aniline electropolymerization and the role of compounds like 2-(Propylthio)aniline in these processes (Hadjadj et al., 2010).
Sensor Development
The inductive effect on the pK(a) of poly(aniline) has been exploited for developing potentiometric sensors. This research highlights the potential use of aniline derivatives in creating sensors for various applications, such as nonenzymatic glucose sensors (Shoji & Freund, 2001).
Safety And Hazards
Future Directions
Aniline compounds, including “2-(Propylthio)aniline”, have been extensively investigated due to their remarkable physicochemical properties. They have widespread applications in electrochemical and biomedical fields . The literature survey reflects the significant technological prospects of these materials .
properties
IUPAC Name |
2-propylsulfanylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NS/c1-2-7-11-9-6-4-3-5-8(9)10/h3-6H,2,7,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFHQJDQHIXKPOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=CC=CC=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00439896 | |
Record name | 2-(Propylthio)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00439896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Propylthio)aniline | |
CAS RN |
79792-95-3 | |
Record name | 2-(Propylthio)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00439896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.